molecular formula C8H9Cl B150846 1-Chloro-2,3-dimethylbenzene CAS No. 608-23-1

1-Chloro-2,3-dimethylbenzene

Cat. No.: B150846
CAS No.: 608-23-1
M. Wt: 140.61 g/mol
InChI Key: NVLHGZIXTRYOKT-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylbenzene, also known as 2,3-dimethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where two methyl groups and one chlorine atom are substituted on the benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1-Chloro-2,3-dimethylbenzene is the benzene ring structure in organic compounds . The benzene ring is a key component in many biological molecules and is particularly important in the field of organic chemistry .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps :

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene ring structures . The compound’s electrophilic aromatic substitution can lead to the formation of new compounds with altered properties .

Pharmacokinetics

Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. By substituting elements on the benzene ring, it can significantly alter the properties of the target molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of its reactions .

Biochemical Analysis

Biochemical Properties

1-Chloro-2,3-dimethylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules . These interactions are crucial for understanding the compound’s metabolic pathways and potential toxic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular responses . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. Understanding the dosage effects of this compound is crucial for assessing its safety and potential risks in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with other biomolecules . The metabolic pathways of this compound also involve conjugation reactions, where the compound is conjugated with glutathione or other cofactors to facilitate its excretion from the body . These pathways are essential for understanding the compound’s metabolism and potential toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is important for assessing its potential impact on cellular function and overall health.

Preparation Methods

1-Chloro-2,3-dimethylbenzene can be synthesized through several methods, including:

Chemical Reactions Analysis

1-Chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Chlorine gas (Cl2): for chlorination.

    Ferric chloride (FeCl3): as a catalyst.

    Potassium permanganate (KMnO4): for oxidation.

    Lithium aluminum hydride (LiAlH4): for reduction.

Major products formed from these reactions include 2,3-dimethylbenzene, 2,3-dimethylbenzoic acid, and various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1-Chloro-2,3-dimethylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHGZIXTRYOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031403
Record name 1,2-Dimethyl-3-chlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-23-1, 25323-41-5
Record name 1-Chloro-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, chlorodimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-3-chlorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2,3-dimethylbenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1-chloro-2,3-dimethyl
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Synthesis routes and methods

Procedure details

0.4 g of anhydrous aluminium chloride was added to 20 g of 2,3-dimethylphenyl chloroformate and the mixture was heated at 200° C. for 4.5 hours at normal pressure. The reaction mixture was then cooled and worked up as described in Example 1. 2,3-Dimethylchlorobenzene was obtained in a yield of 18%, which is considerable despite the unfavourable substitution pattern.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-chloro-2,3-dimethylbenzene react with nitric acid in acetic anhydride, and what is the significance of the product?

A1: this compound reacts with nitric acid in acetic anhydride to form a key intermediate: cis and trans isomers of 3-chloro-4,5-dimethyl-4-nitrocyclohexa-2,5-dienyl acetate. [, ] This reaction is significant because it demonstrates the ability of this compound to undergo electrophilic aromatic substitution, with the nitro group adding to the aromatic ring. Notably, this reaction leads to the formation of a dihydrophenyl acetate adduct rather than direct nitration of the aromatic ring. [, ]

Q2: How does the reaction of this compound with nitric acid differ in other solvents?

A2: The reaction outcome varies depending on the solvent. While acetic anhydride leads to the dihydrophenyl acetate adduct, using formic acid or acidified methanol results in the substitution of the acetate group in the adduct with formate or methoxyl groups, respectively. [] This highlights the influence of solvent on the reaction pathway and the potential for generating diverse products.

Q3: What is the significance of reacting the this compound adduct with mesitylene?

A3: Reacting the adduct (3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate) with mesitylene in the presence of trifluoroacetic acid leads to the formation of 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. [, ] This reaction provides evidence for the formation of a phenonium ion intermediate, which acts as an electrophile, attacking the electron-rich mesitylene and ultimately leading to the biphenyl product. This reaction pathway highlights the potential of this compound derivatives to participate in electrophilic aromatic substitution reactions as electrophiles, showcasing their synthetic utility in building complex molecules.

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